molecular formula C15H13N3O3S B15240953 2-Cyano-2-{3-ethyl-4-oxo-5-[(phenylamino)methylidene]-1,3-thiazolidin-2-ylidene}acetic acid

2-Cyano-2-{3-ethyl-4-oxo-5-[(phenylamino)methylidene]-1,3-thiazolidin-2-ylidene}acetic acid

Cat. No.: B15240953
M. Wt: 315.3 g/mol
InChI Key: SWLRONFWCBZUSI-PMGAGZRRSA-N
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Description

2-Cyano-2-{3-ethyl-4-oxo-5-[(phenylamino)methylidene]-1,3-thiazolidin-2-ylidene}acetic acid is a complex organic compound with a unique structure that includes a thiazolidine ring, a cyano group, and a phenylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-2-{3-ethyl-4-oxo-5-[(phenylamino)methylidene]-1,3-thiazolidin-2-ylidene}acetic acid typically involves the reaction of cyanoacetic acid derivatives with thiazolidine intermediates. One common method includes the condensation of cyanoacetic acid with 3-ethyl-4-oxo-5-[(phenylamino)methylidene]-1,3-thiazolidine under basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like triethylamine to facilitate the condensation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-2-{3-ethyl-4-oxo-5-[(phenylamino)methylidene]-1,3-thiazolidin-2-ylidene}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while nucleophilic substitution can produce a range of substituted thiazolidine compounds .

Scientific Research Applications

2-Cyano-2-{3-ethyl-4-oxo-5-[(phenylamino)methylidene]-1,3-thiazolidin-2-ylidene}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyano-2-{3-ethyl-4-oxo-5-[(phenylamino)methylidene]-1,3-thiazolidin-2-ylidene}acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidine derivatives and cyanoacetic acid derivatives. Examples are:

Uniqueness

What sets 2-Cyano-2-{3-ethyl-4-oxo-5-[(phenylamino)methylidene]-1,3-thiazolidin-2-ylidene}acetic acid apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H13N3O3S

Molecular Weight

315.3 g/mol

IUPAC Name

(2Z)-2-[(5Z)-5-(anilinomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetic acid

InChI

InChI=1S/C15H13N3O3S/c1-2-18-13(19)12(9-17-10-6-4-3-5-7-10)22-14(18)11(8-16)15(20)21/h3-7,9,17H,2H2,1H3,(H,20,21)/b12-9-,14-11-

InChI Key

SWLRONFWCBZUSI-PMGAGZRRSA-N

Isomeric SMILES

CCN\1C(=O)/C(=C/NC2=CC=CC=C2)/S/C1=C(/C#N)\C(=O)O

Canonical SMILES

CCN1C(=O)C(=CNC2=CC=CC=C2)SC1=C(C#N)C(=O)O

Origin of Product

United States

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